4-(Cyclohexylmethyl)-1,3-oxazolidine-2,5-dione

Catalog No.
S12746746
CAS No.
M.F
C10H15NO3
M. Wt
197.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Cyclohexylmethyl)-1,3-oxazolidine-2,5-dione

Product Name

4-(Cyclohexylmethyl)-1,3-oxazolidine-2,5-dione

IUPAC Name

4-(cyclohexylmethyl)-1,3-oxazolidine-2,5-dione

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

InChI

InChI=1S/C10H15NO3/c12-9-8(11-10(13)14-9)6-7-4-2-1-3-5-7/h7-8H,1-6H2,(H,11,13)

InChI Key

WCJCNOGKIWEEAL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC2C(=O)OC(=O)N2

4-(Cyclohexylmethyl)-1,3-oxazolidine-2,5-dione is a cyclic compound featuring an oxazolidine ring, which is characterized by the presence of a dione functional group. This compound has garnered attention due to its potential applications in medicinal chemistry and material science. The oxazolidine structure provides unique properties, such as stability and the ability to participate in various

4-(Cyclohexylmethyl)-1,3-oxazolidine-2,5-dione can undergo several chemical transformations, including:

  • Hydrolysis: The dione can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids.
  • Reduction: The oxazolidine ring can be reduced to form various amines or alcohols.
  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the electrophilic nature of the carbonyl groups.

These reactions make the compound versatile for synthesizing other complex molecules in organic chemistry.

Research indicates that oxazolidine derivatives exhibit a range of biological activities, including antibacterial and antifungal properties. Specifically, compounds with similar structures have shown potential as inhibitors of bacterial protein synthesis, making them candidates for developing new antibiotics. Additionally, some derivatives have been investigated for their ability to modulate immune responses and exhibit anti-inflammatory effects.

Several methods exist for synthesizing 4-(Cyclohexylmethyl)-1,3-oxazolidine-2,5-dione:

  • Carbamate Reaction: A common approach involves reacting a carbamate with a 2-hydroxycarboxylic acid ester under controlled conditions to yield the desired oxazolidine derivative .
  • Isocyanate Method: Another method utilizes isocyanates in the presence of 2-hydroxycarboxylic acids to form the oxazolidine structure .
  • Tandem Reactions: Recent studies have explored tandem reactions involving phosphorus reagents to create oxazolidine derivatives efficiently .

These methods highlight the compound's accessibility and versatility in synthetic organic chemistry.

4-(Cyclohexylmethyl)-1,3-oxazolidine-2,5-dione has several applications:

  • Pharmaceuticals: It serves as an intermediate in synthesizing bioactive compounds with potential therapeutic effects.
  • Material Science: Its unique properties make it suitable for developing polymers and other materials with specific mechanical and thermal characteristics.
  • Agricultural Chemicals: Compounds derived from oxazolidines have been explored for use as pesticides or herbicides due to their biological activity.

Several compounds share structural similarities with 4-(Cyclohexylmethyl)-1,3-oxazolidine-2,5-dione. Here are some notable examples:

Compound NameStructureUnique Features
2-OxazolidinoneStructureCommon scaffold in drug design; exhibits antibacterial properties.
4-Methyl-1,3-oxazolidine-2,5-dioneStructureSimilar reactivity; less steric hindrance compared to cyclohexylmethyl variant.
1,3-OxazolidinedioneStructureFound in various natural products; known for its bioactivity.

The uniqueness of 4-(Cyclohexylmethyl)-1,3-oxazolidine-2,5-dione lies in its cyclohexylmethyl substituent, which enhances its lipophilicity and potentially improves its interaction with biological targets compared to other oxazolidine derivatives.

4-(Cyclohexylmethyl)-1,3-oxazolidine-2,5-dione belongs to the oxazolidine-2,5-dione family, characterized by a five-membered heterocyclic ring containing one nitrogen and one oxygen atom, with two ketone groups at positions 2 and 5. The compound’s systematic IUPAC name reflects its substituents: a cyclohexylmethyl group (-CH$$2$$-C$$6$$H$$_{11}$$) attached to the nitrogen atom at position 4 of the oxazolidine ring.

The molecular formula is C$${10}$$H$${15}$$NO$$_3$$, with a molecular weight of 197.23 g/mol. Key structural features include:

  • A planar oxazolidine-2,5-dione core.
  • A chiral center at position 4 due to the cyclohexylmethyl substituent, leading to enantiomeric forms such as the (S)-configuration documented in PubChem.
PropertyValue
IUPAC Name(4S)-4-(cyclohexylmethyl)-1,3-oxazolidine-2,5-dione
CAS Registry Number2125941-27-5 (racemic form)
SMILES NotationC1CCC(CC1)C[C@H]2C(=O)OC(=O)N2
Molecular FormulaC$${10}$$H$${15}$$NO$$_3$$

The stereochemistry of the compound is critical for its interactions in biological systems, as evidenced by studies on analogous spirocyclic oxazolidine derivatives.

Historical Context of Oxazolidine-2,5-dione Derivatives in Heterocyclic Chemistry

Oxazolidine-2,5-diones have been pivotal in heterocyclic chemistry since the mid-20th century, serving as precursors for amino acids, peptidomimetics, and bioactive molecules. The introduction of alkyl and aryl substituents, such as the cyclohexylmethyl group in 4-(Cyclohexylmethyl)-1,3-oxazolidine-2,5-dione, emerged as a strategy to modulate steric and electronic properties for targeted applications.

A landmark advancement was the development of phosphorus-mediated carboxylative condensation reactions, enabling efficient synthesis of oxazolidine-2,5-diones under mild conditions. This method bypasses traditional multistep protocols, which often require hazardous reagents. For example, primary amines and α-ketoesters react with atmospheric CO$$_2$$ in the presence of a phosphorus catalyst to yield oxazolidine-2,5-diones in a single pot.

Recent applications include the design of spirocyclic oxazolidine-2,5-diones with neuroprotective and antimicrobial properties. In one study, derivatives bearing cyclohexylmethyl groups exhibited enhanced binding affinity to neurological targets due to their lipophilic character.

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

197.10519334 g/mol

Monoisotopic Mass

197.10519334 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

Explore Compound Types